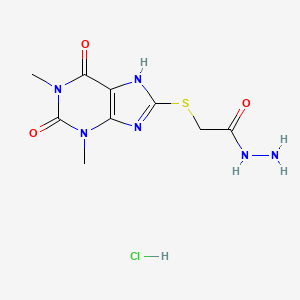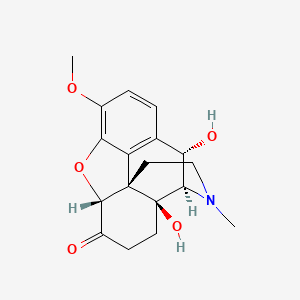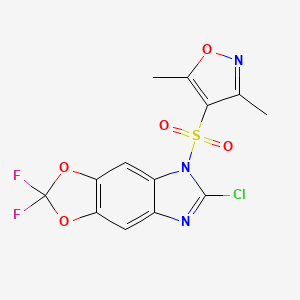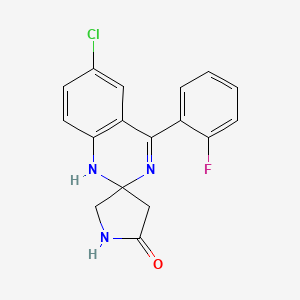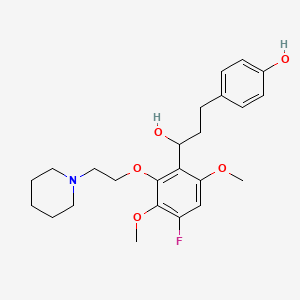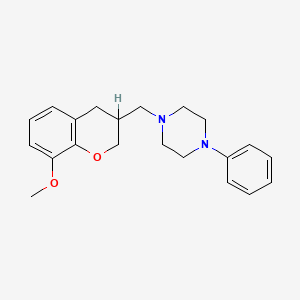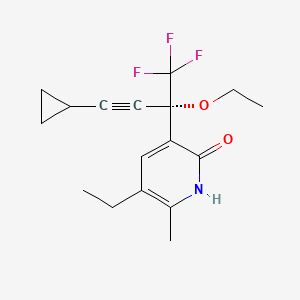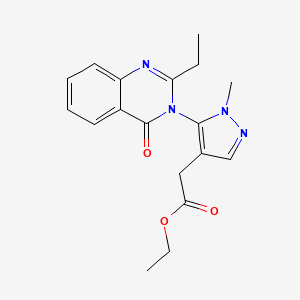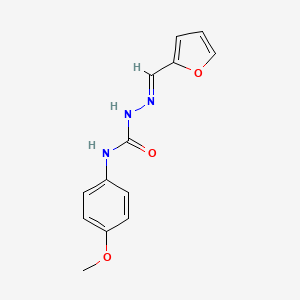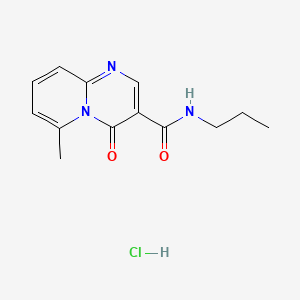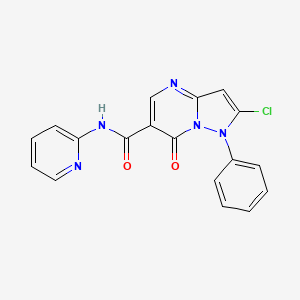
Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-2-chloro-7-oxo-1-phenyl-N-2-pyridinyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as copper salts .
Industrial Production Methods
Industrial production methods for pyrazolo[1,5-a]pyrimidines are designed to be efficient and scalable. These methods often employ continuous flow reactors and automated synthesis platforms to ensure high yield and purity . The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common .
化学反应分析
Types of Reactions
Pyrazolo[1,5-a]pyrimidines undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce functional groups like halogens or nitro groups .
科学研究应用
Pyrazolo[1,5-a]pyrimidines have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Serve as probes for studying biological processes and interactions.
Medicine: Exhibit potential as anticancer, antiviral, and anti-inflammatory agents.
Industry: Utilized in the development of materials with unique photophysical properties.
作用机制
The mechanism of action of pyrazolo[1,5-a]pyrimidines involves their interaction with specific molecular targets and pathways. These compounds can act as enzyme inhibitors, receptor ligands, or signaling pathway modulators . The exact mechanism depends on the specific structure and functional groups present in the compound .
相似化合物的比较
Similar Compounds
Similar compounds to pyrazolo[1,5-a]pyrimidines include:
- Pyrazolo[5,1-c][1,2,4]triazines
- Pyrazolo[3,4-d]pyrimidines
- Purine analogues
Uniqueness
What sets pyrazolo[1,5-a]pyrimidines apart is their unique structural motif, which allows for extensive functionalization and versatility in various applications . Their ability to undergo diverse chemical reactions and their significant photophysical properties make them highly valuable in both research and industrial settings .
属性
CAS 编号 |
87948-69-4 |
|---|---|
分子式 |
C18H12ClN5O2 |
分子量 |
365.8 g/mol |
IUPAC 名称 |
2-chloro-7-oxo-1-phenyl-N-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H12ClN5O2/c19-14-10-16-21-11-13(17(25)22-15-8-4-5-9-20-15)18(26)24(16)23(14)12-6-2-1-3-7-12/h1-11H,(H,20,22,25) |
InChI 键 |
IECSRSYITYPRRX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=CC3=NC=C(C(=O)N32)C(=O)NC4=CC=CC=N4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


